1,10-Phenanthroline-4-carbonitrile
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Overview
Description
1,10-Phenanthroline-4-carbonitrile is a heterocyclic organic compound that belongs to the phenanthroline family. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of the phenanthroline ring system. Phenanthrolines are known for their rigid, planar structures and their ability to form strong complexes with metal ions, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which is a double cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Another method involves the use of deep eutectic solvents as catalysts, which provides a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, amines, and other functionalized derivatives .
Scientific Research Applications
1,10-Phenanthroline-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-4-carbonitrile primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases and other metal-dependent enzymes, leading to various biological effects. This chelation disrupts the normal function of these enzymes, rendering them inactive . Additionally, its interaction with metal ions can induce autophagy in certain cells, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2,2’-Bipyridine: Another well-known ligand in coordination chemistry, similar to phenanthroline but with a different nitrogen atom arrangement.
Phenanthrene: The hydrocarbon analog of phenanthroline, lacking the nitrogen atoms.
Uniqueness: 1,10-Phenanthroline-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and binding properties compared to other phenanthroline derivatives. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
Properties
CAS No. |
31301-32-3 |
---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,10-phenanthroline-4-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-5-7-16-13-11(10)4-3-9-2-1-6-15-12(9)13/h1-7H |
InChI Key |
CUXAWUIILQTNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C#N)N=C1 |
Origin of Product |
United States |
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